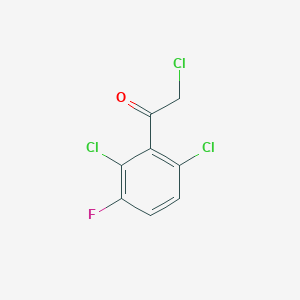

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone

Übersicht

Beschreibung

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid with a molecular formula of C8H5Cl2FO and a molecular weight of 207.03 g/mol . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone typically involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with zinc bromide and chloramine in acetonitrile under reflux conditions for 5 hours . The reaction mixture is then quenched with water, extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions including:

Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or esters.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Oxidation: Corresponding carboxylic acids or esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone , with the chemical formula and CAS Number 1249849-11-3, is a chlorinated ketone that has garnered attention in various scientific and industrial applications. This article discusses its applications, particularly in the fields of medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables.

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Properties :

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agrochemicals

Pesticide Development :

The chlorinated structure of this compound makes it suitable for use as a pesticide. Research has shown that derivatives of similar chlorinated ethanones can effectively control pests while minimizing environmental impact .

Material Science

Polymer Synthesis :

this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been reported to improve mechanical properties significantly .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chlorinated ketones, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Pesticidal Properties

In agricultural research, a derivative of this compound was tested against aphids and showed a significant reduction in pest populations within a week of application. The study highlighted its effectiveness compared to conventional pesticides, emphasizing its lower toxicity to non-target organisms.

Case Study 3: Polymer Applications

Research conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate matrices. The resulting materials demonstrated improved impact resistance and thermal degradation temperatures, making them suitable for high-performance applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | MIC = 32 µg/mL against Staphylococcus aureus |

| Agrochemicals | Pesticide | Effective against aphids; lower toxicity to non-target organisms |

| Material Science | Polymer Additive | Enhanced impact resistance and thermal stability |

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone, also known by its CAS number 1249849-11-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₄Cl₃FO

- Molecular Weight : 241.47 g/mol

- CAS Number : 1249849-11-3

- Appearance : Not specified

- Purity : 95%

The compound features a chloro substituent and a fluorophenyl group, which are significant in determining its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | Not tested |

The compound exhibited bactericidal activity, inhibiting protein synthesis pathways and subsequently affecting nucleic acid and peptidoglycan production in bacterial cells .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chloro and fluoro significantly enhances the biological activity of the compound. The SAR studies indicate that modifications to the phenyl ring can lead to variations in potency against microbial targets. For instance, derivatives with additional halogen substitutions showed improved activity compared to their unsubstituted counterparts .

Case Studies

-

Case Study on MRSA :

A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound has a moderate biofilm inhibition capacity, with an MBIC value ranging from 62.216 to 124.432 μg/mL compared to standard treatments like ciprofloxacin . -

Antifungal Activity :

The compound's antifungal properties were assessed against Candida species, revealing that it possesses moderate antifungal activity with an IC50 value of approximately 40 μg/mL. This suggests potential applications in treating fungal infections, especially in patients with compromised immune systems .

Eigenschaften

IUPAC Name |

2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSSLHPWTRUUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.